![molecular formula C9H12N2O2 B7498944 N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)
N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide, commonly known as 2-HPCA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and is synthesized using a specific method. In
Mechanism of Action
The mechanism of action of 2-HPCA is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in DNA synthesis and repair, which leads to the inhibition of cancer cell growth. Additionally, 2-HPCA has been shown to activate the Nrf2-ARE signaling pathway, which is responsible for the antioxidant and anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that 2-HPCA has several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. Additionally, 2-HPCA has been shown to improve mitochondrial function and increase ATP production, which can potentially improve cellular metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-HPCA in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, 2-HPCA has low toxicity and is stable under various conditions. However, one of the limitations of using 2-HPCA is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 2-HPCA. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-HPCA and its potential therapeutic applications. Furthermore, the development of novel formulations and delivery methods can potentially improve the bioavailability and efficacy of 2-HPCA. Overall, the potential of 2-HPCA as a therapeutic agent makes it an exciting area of research for the scientific community.
In conclusion, 2-HPCA is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of 2-HPCA involves the reaction of 2-pyridinecarboxylic acid with 2-propanol and hydroxylamine hydrochloride in the presence of a catalyst. 2-HPCA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. The mechanism of action of 2-HPCA is not fully understood, but it has been suggested that it inhibits the activity of enzymes involved in DNA synthesis and repair. 2-HPCA has several biochemical and physiological effects, including reducing oxidative stress and inflammation, improving mitochondrial function, and increasing ATP production. One of the main advantages of using 2-HPCA in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one of the limitations of using 2-HPCA is its solubility in aqueous solutions. There are several future directions for the research and development of 2-HPCA, including optimizing the synthesis method, further understanding the mechanism of action, and developing novel formulations and delivery methods.
Synthesis Methods
The synthesis of 2-HPCA involves the reaction of 2-pyridinecarboxylic acid with 2-propanol and hydroxylamine hydrochloride in the presence of a catalyst. The resulting product is then purified using various techniques such as crystallization, column chromatography, or recrystallization. The purity of the final product is essential for its further use in scientific research.
Scientific Research Applications
2-HPCA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Furthermore, 2-HPCA has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's diseases.
Properties
IUPAC Name |
N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(12)5-11-9(13)8-3-2-4-10-6-8/h2-4,6-7,12H,5H2,1H3,(H,11,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWZSMXICVNGC-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromo-2-fluorophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7498866.png)
![1-[4-(4-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-(cyclopropylamino)ethanone](/img/structure/B7498870.png)
![3-[(3,4-Dimethylphenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7498877.png)
![2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B7498881.png)
![2-chloro-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B7498890.png)
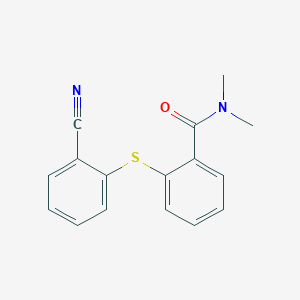
![N-[1-[1-[(4-cyanophenyl)methyl]benzimidazol-2-yl]-3-methylsulfanylpropyl]benzamide](/img/structure/B7498905.png)
![2-[2-(4-Butan-2-ylphenyl)-2-oxoethoxy]benzamide](/img/structure/B7498908.png)
![3-[(4-Chlorophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7498917.png)
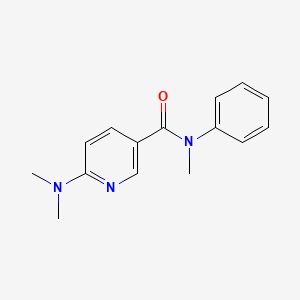
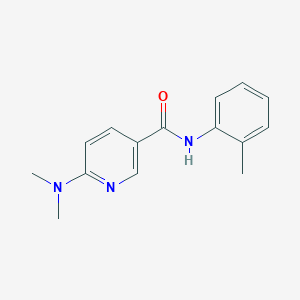
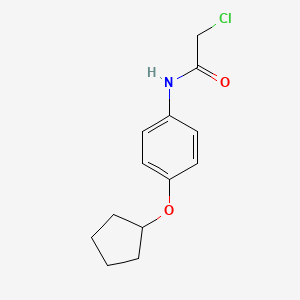
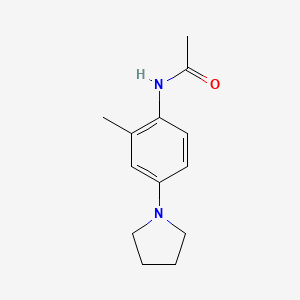
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)
